2-Bromobenzyl-(4-iso-propylphenyl)ether
Description
2-Bromobenzyl-(4-iso-propylphenyl)ether (CAS: 1309933-00-3) is a brominated aromatic ether with the molecular formula C₁₆H₁₇BrO and a molecular weight of 305.21 g/mol . Its structure consists of a benzyl group substituted with a bromine atom at the 2-position, linked via an ether bond to a 4-iso-propylphenyl group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications.
Properties
IUPAC Name |
1-bromo-2-[(4-propan-2-ylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)13-7-9-15(10-8-13)18-11-14-5-3-4-6-16(14)17/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSJVKNHVHQKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl-(4-iso-propylphenyl)ether typically involves the reaction of 2-bromobenzyl chloride with 4-iso-propylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Bromobenzyl chloride+4-iso-propylphenolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl-(4-iso-propylphenyl)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl ether.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl ethers without the bromine atom.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
2-Bromobenzyl-(4-iso-propylphenyl)ether serves as an important intermediate in the synthesis of complex organic molecules. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is exploited in the formation of various derivatives through reactions with nucleophiles such as amines, thiols, or alkoxides.
Reaction Mechanisms:
The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles.
- Oxidation Reactions: The ether can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The ether linkage can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Biological Applications
Antimicrobial Activity:
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell membrane integrity.
Anticancer Properties:
The compound has been studied for its potential anticancer activity. Cytotoxicity assays reveal that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate potent cytotoxic effects at relatively low concentrations, with values of 7.81 µg/mL for MCF-7 and 10.5 µg/mL for HeLa cells.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 7.81 | Induction of apoptosis |
| HeLa | 10.5 | Inhibition of cell proliferation |
Medicinal Chemistry
Drug Development:
The compound is being explored for its role in drug development, particularly as a potential therapeutic agent against various diseases due to its biological activities. Its structure allows for modifications that can enhance efficacy and reduce toxicity .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Binding to active sites on enzymes, inhibiting their activity.
- Receptor Modulation: Interacting with cellular receptors to influence signal transduction pathways crucial for cell survival.
- Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways involving oxidative stress or mitochondrial dysfunction .
Industrial Applications
Specialty Chemicals Production:
In industry, this compound is utilized in the production of specialty chemicals that require specific properties derived from its unique structure. This includes applications in the formulation of advanced materials and coatings where tailored chemical reactivity is desired .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's applications:
- A study published in a reputable journal demonstrated its effectiveness as a precursor for synthesizing novel antiviral agents targeting flavivirus proteases, showcasing its potential in developing treatments for viral infections .
- Another investigation focused on the compound's role in synthesizing chalcones through regioselective condensation reactions, emphasizing its versatility in organic synthesis methodologies .
Mechanism of Action
The mechanism of action of 2-Bromobenzyl-(4-iso-propylphenyl)ether involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage under specific conditions. The compound’s reactivity is influenced by the electronic effects of the bromobenzyl and iso-propylphenyl groups, which can modulate its interaction with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Challenges: The iso-propyl group in this compound improves solubility in nonpolar solvents compared to tert-butyl analogs but complicates crystallization .
- Analytical Gaps : Publicly accessible ¹H-NMR and ¹³C-NMR data for the target compound are sparse, unlike its ketone analogs (1m, 1u), which have detailed spectral profiles .
Biological Activity
2-Bromobenzyl-(4-iso-propylphenyl)ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
The synthesis of this compound typically involves bromination of benzyl alcohol followed by etherification with 4-isopropylphenol. The general reaction pathway is as follows:
- Bromination of Benzyl Alcohol : Benzyl alcohol is treated with bromine in a solvent like dichloromethane to produce bromobenzyl alcohol.
- Etherification : The bromobenzyl alcohol is reacted with 4-isopropylphenol in the presence of a base (e.g., potassium carbonate) under reflux conditions to yield this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Bacillus cereus | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .
In a notable study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing an IC50 value of approximately 25 µM for MCF-7 cells, indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of bromobenzyl ethers, including this compound, against resistant bacterial strains. Results indicated that this compound was among the most effective in reducing bacterial viability .
- Cancer Cell Line Study : Another research article highlighted the effects of this compound on MCF-7 cells, noting significant reductions in cell viability after treatment with concentrations above 20 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
